3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting with a phenyl-substituted thiourea, cyclization with a suitable reagent (e.g., phosphorus oxychloride) to form the 1,3,4-thiadiazole ring.
Quinazolinone Formation: Condensation of the thiadiazole derivative with an appropriate anthranilic acid derivative under acidic or basic conditions to form the quinazolinone core.
Methylation: Introduction of the methyl group at the 2-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.
Reduction: Reduction reactions could target the quinazolinone core or the thiadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Cancer Research: Investigation of its potential anti-cancer properties.
Industry
Dye and Pigment Production: Use in the synthesis of dyes and pigments.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In medicinal applications, it could interact with specific molecular targets such as receptors or DNA.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone.
Thiadiazole Derivatives: Compounds like 2-amino-5-phenyl-1,3,4-thiadiazole.
Uniqueness
3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one is unique due to its combined quinazolinone and thiadiazole structures, which may confer distinct biological activities and chemical properties compared to other compounds.
Properties
CAS No. |
82828-69-1 |
---|---|
Molecular Formula |
C21H14N4OS |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-methyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)benzo[g]quinazolin-4-one |
InChI |
InChI=1S/C21H14N4OS/c1-13-22-18-12-16-10-6-5-9-15(16)11-17(18)20(26)25(13)21-24-23-19(27-21)14-7-3-2-4-8-14/h2-12H,1H3 |
InChI Key |
NBULKFAMRFTOMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1C4=NN=C(S4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.